

An In-depth Technical Guide to 2-Ethynylfuran: Structure and Spectroscopic Data

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Compound of Interest

Compound Name: 2-Ethynylfuran

Cat. No.: B098707

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Introduction

2-Ethynylfuran, a heterocyclic aromatic compound with the chemical formula C_6H_4O , serves as a valuable building block in organic synthesis.^[1] Its rigid structure, combining a furan ring with an ethynyl group, makes it an attractive synthon for the construction of more complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the structure and spectroscopic data of **2-ethynylfuran**, along with a representative synthesis protocol.

Chemical Structure and Properties

2-Ethynylfuran, also known as 2-furylacetylene, possesses a planar structure with a molecular weight of 92.09 g/mol.^[1] The presence of the electron-rich furan ring and the carbon-carbon triple bond of the ethynyl group imparts unique reactivity to the molecule, making it amenable to a variety of chemical transformations.

Property	Value	Source
IUPAC Name	2-ethynylfuran	PubChem[1]
Molecular Formula	C ₆ H ₄ O	PubChem[1]
Molecular Weight	92.09 g/mol	PubChem[1]
SMILES	C#CC1=CC=CO1	PubChem[1]
InChIKey	CTVCBOZMKFQEAP-UHFFFAOYSA-N	PubChem[1]
Physical Form	Liquid	Sigma-Aldrich
Storage Temperature	-20°C	Sigma-Aldrich

Structure of 2-Ethynylfuran

Caption: Chemical structure of 2-Ethynylfuran.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-ethynylfuran**. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.42	dd	1.8, 0.8	H-5
6.51	dd	3.4, 0.8	H-3
6.39	dd	3.4, 1.8	H-4
3.45	s	-	≡C-H

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
145.4	C-5
128.8	C-2
116.3	C-3
111.1	C-4
80.8	-C \equiv
77.2	\equiv C-H

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3305	Strong	\equiv C-H stretch
3145, 3120	Medium	C-H stretch (furan)
2110	Medium	C \equiv C stretch
1580, 1470, 1380	Medium	C=C stretch (furan ring)
1010	Strong	C-O-C stretch
740	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

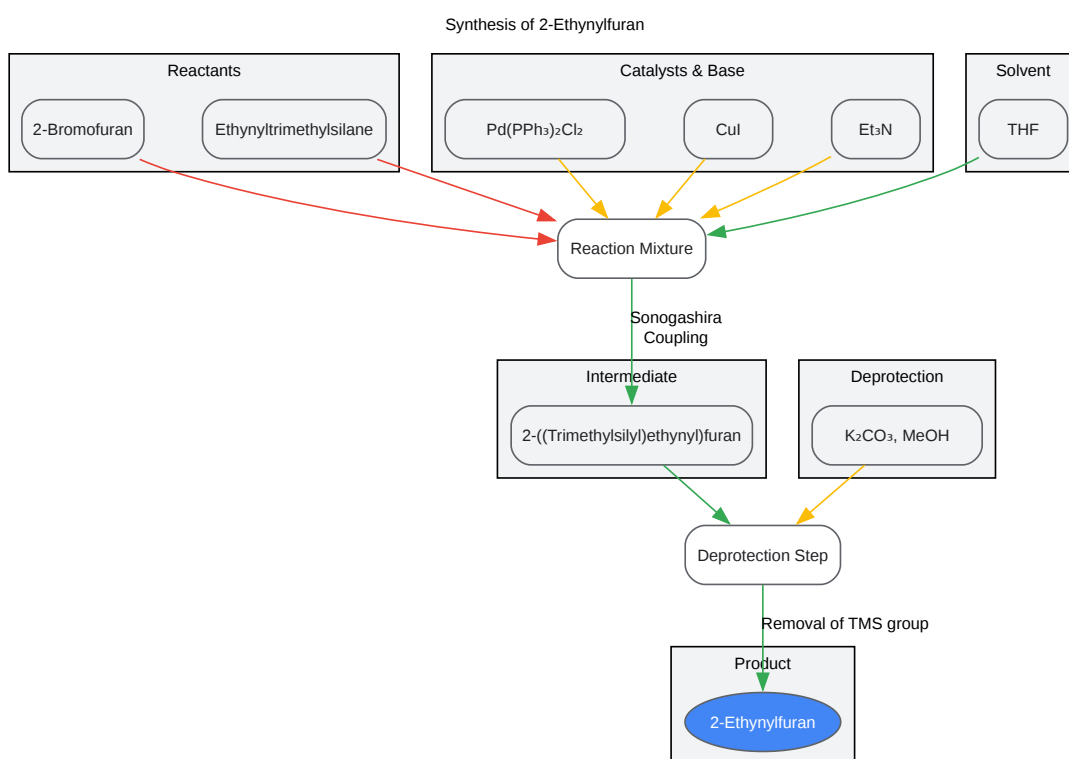
m/z	Relative Intensity (%)	Assignment
92	100	[M] ⁺
64	40	[M - CO] ⁺
38	35	[C ₃ H ₂] ⁺

Experimental Protocols

A common and effective method for the synthesis of **2-ethynylfuran** is the Sonogashira coupling reaction between a suitable furan derivative and a protected acetylene, followed by

deprotection.

Representative Synthesis of **2-Ethynylfuran** via Sonogashira Coupling



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Caption: Workflow for the synthesis of **2-ethynylfuran**.

Detailed Protocol:

- **Reaction Setup:** To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
- **Solvent and Reagents Addition:** Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et_3N) (2.0 eq). The mixture is stirred at room temperature.
- **Addition of Acetylene:** Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
- **Reaction Conditions:** The reaction mixture is then heated to a specified temperature (e.g., 60 °C) and stirred for a designated time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification of Intermediate:** The crude product, 2-((trimethylsilyl)ethynyl)furan, is purified by column chromatography on silica gel.
- **Deprotection:** The purified intermediate is dissolved in methanol (MeOH), and potassium carbonate (K_2CO_3) (2.0 eq) is added. The mixture is stirred at room temperature until the removal of the trimethylsilyl (TMS) group is complete (monitored by TLC or GC-MS).
- **Final Work-up and Purification:** The solvent is evaporated, and the residue is extracted with an organic solvent. The organic layer is washed with water, dried, and concentrated. The final product, **2-ethynylfuran**, is purified by distillation or column chromatography to yield a pure liquid.

Conclusion

This technical guide provides essential information on the structure, spectroscopic properties, and a reliable synthetic route for **2-ethynylfuran**. The presented data and protocols are

intended to support researchers and professionals in the fields of chemical synthesis and drug development in their efforts to utilize this versatile building block for the creation of novel and functional molecules. The detailed spectroscopic data will be instrumental for the accurate identification and quality control of **2-ethynylfuran** in research and development settings.

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References

- 1. Furan, 2-ethynyl- | C₆H₄O | CID 140409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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